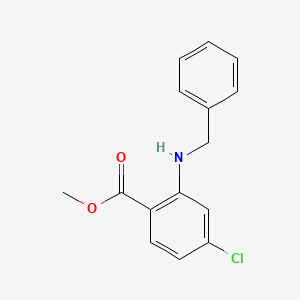

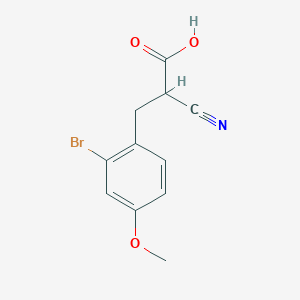

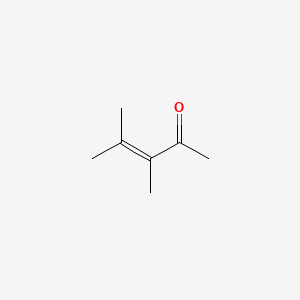

![molecular formula C17H25N5O5 B14748446 2-[2-(2-aminopropanoylamino)propanoylamino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B14748446.png)

2-[2-(2-aminopropanoylamino)propanoylamino]-N-[4-(hydroxymethyl)phenyl]butanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ala-Ala-Asn-PAB is a cleavable peptide linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is known for its ability to improve the physiochemical properties and toxicity profiles of cytotoxic drugs by forming peptide-drug conjugates. These conjugates can be cleaved by cellular proteases to release the cytotoxic drugs in their active form .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ala-Ala-Asn-PAB typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids (Ala, Ala, and Asn) using coupling reagents such as HBTU or DIC. After the peptide chain is assembled, the PAB (p-aminobenzyl) group is introduced. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of Ala-Ala-Asn-PAB follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed to ensure high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Ala-Ala-Asn-PAB primarily undergoes cleavage reactions facilitated by cellular proteases. These reactions are crucial for the release of the active cytotoxic drug from the peptide-drug conjugate .

Common Reagents and Conditions: The cleavage of Ala-Ala-Asn-PAB linkers typically occurs under physiological conditions within the lysosomal compartments of target cells. Enzymes such as cathepsins play a significant role in this process .

Major Products Formed: The major products formed from the cleavage of Ala-Ala-Asn-PAB linkers are the active cytotoxic drugs and the peptide fragments. These products are then able to exert their therapeutic effects on the target cells .

Applications De Recherche Scientifique

Ala-Ala-Asn-PAB is widely used in the field of biomedical research, particularly in the development of ADCs. These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing damage to healthy tissues. The compound’s superior chemical properties make it highly advantageous for targeted drug delivery and enhanced therapeutic efficacy .

Mécanisme D'action

The mechanism of action of Ala-Ala-Asn-PAB involves its role as a cleavable linker in ADCs. Upon binding to a specific antigen on cancerous cells, the ADC is internalized via receptor-mediated endocytosis. Once inside the cancer cell, the linker is cleaved by lysosomal enzymes, releasing the cytotoxic drug. This drug then exerts its effects by disrupting cellular processes such as mitosis, ultimately leading to cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- Val-Cit-PAB

- Fmoc-PEG4-Ala-Ala-Asn-PAB

- Azido-PEG5-Ala-Ala-Asn-PAB

Uniqueness: Compared to similar compounds, Ala-Ala-Asn-PAB demonstrates robust potency and specificity in targeting cancer cells. While Val-Cit-PAB ADCs retain better specificity on certain cell lines, Ala-Ala-Asn-PAB linkers show significant cytotoxicity on a broader range of cancer cells .

Conclusion

Ala-Ala-Asn-PAB is a versatile and effective cleavable peptide linker used in the synthesis of ADCs. Its unique properties and mechanisms of action make it a valuable tool in targeted cancer therapy, offering promising potential for future biomedical research and therapeutic applications.

Propriétés

Formule moléculaire |

C17H25N5O5 |

|---|---|

Poids moléculaire |

379.4 g/mol |

Nom IUPAC |

2-[2-(2-aminopropanoylamino)propanoylamino]-N-[4-(hydroxymethyl)phenyl]butanediamide |

InChI |

InChI=1S/C17H25N5O5/c1-9(18)15(25)20-10(2)16(26)22-13(7-14(19)24)17(27)21-12-5-3-11(8-23)4-6-12/h3-6,9-10,13,23H,7-8,18H2,1-2H3,(H2,19,24)(H,20,25)(H,21,27)(H,22,26) |

Clé InChI |

VPXFRPRRAXTBSH-UHFFFAOYSA-N |

SMILES canonique |

CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

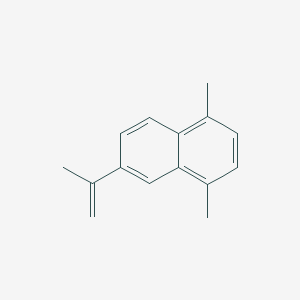

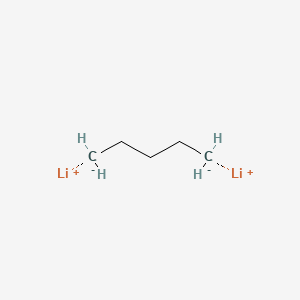

![Spiro[4.7]dodecane](/img/structure/B14748417.png)

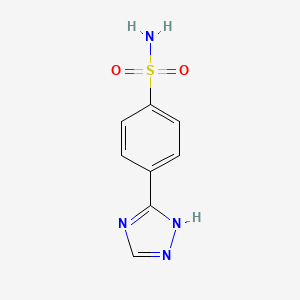

![(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B14748435.png)